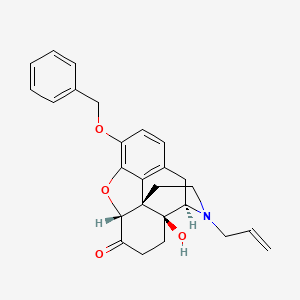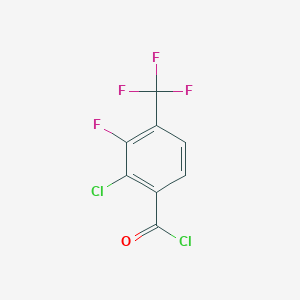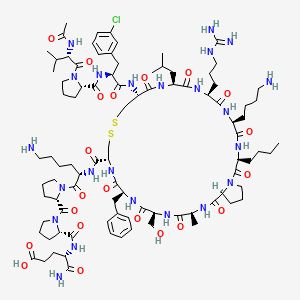
YAP-TEAD Inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YAP-TEAD Inhibitor 1 is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This interaction is a critical component of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and stem cell maintenance. By inhibiting the YAP-TEAD interaction, this compound has shown potential in treating various cancers and other diseases characterized by dysregulated Hippo signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YAP-TEAD Inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but common steps include:
Formation of Core Structure: The core structure of the inhibitor is synthesized using standard organic synthesis techniques, such as condensation reactions and cyclization.
Functional Group Modifications: Various functional groups are introduced to enhance the inhibitor’s binding affinity and specificity for the YAP-TEAD interaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
YAP-TEAD Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The inhibitor can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the inhibitor.
Substitution: Substitution reactions can introduce or replace functional groups to enhance the inhibitor’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
YAP-TEAD Inhibitor 1 has a wide range of scientific research applications, including:
Cancer Research: The inhibitor is used to study the role of the Hippo signaling pathway in cancer and to develop potential cancer therapies
Stem Cell Research: It helps in understanding the regulation of stem cell maintenance and differentiation.
Drug Resistance Studies: The inhibitor is used to investigate mechanisms of drug resistance in cancer cells.
Tissue Engineering: It is explored for its potential in tissue regeneration and repair.
Wirkmechanismus
YAP-TEAD Inhibitor 1 exerts its effects by disrupting the interaction between YAP and TEAD transcription factors. This inhibition prevents the transcription of genes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells. The inhibitor targets the TEAD transcription factors’ lipid-binding pocket, which is essential for their stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to YAP-TEAD Inhibitor 1, including:
Verteporfin: A small molecule inhibitor that also targets the YAP-TEAD interaction.
CA3: Another YAP-TEAD inhibitor with strong antitumor activity.
VGLL4-derived Peptides: Peptides that mimic the natural YAP inhibitor VGLL4 and disrupt the YAP-TEAD interaction.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting the YAP-TEAD interaction. It has shown promising results in preclinical studies, particularly in targeting cancer stem cells and overcoming drug resistance .
Eigenschaften
Molekularformel |
C93H144ClN23O21S2 |
|---|---|
Molekulargewicht |
2019.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,21R,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-/m0/s1 |
InChI-Schlüssel |
QRAZSFFSGBFSLJ-GUOWWYSESA-N |
Isomerische SMILES |
CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Kanonische SMILES |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



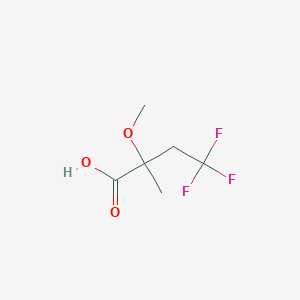
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
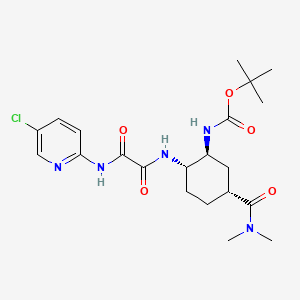
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)

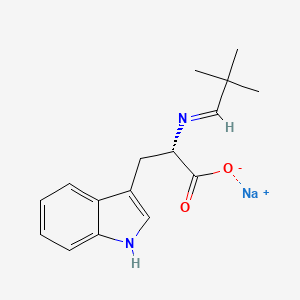
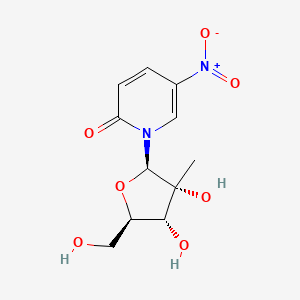
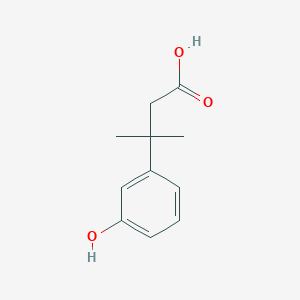
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
